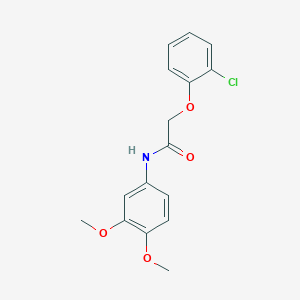
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as GW 501516 or Endurobol. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific research applications. It has been shown to improve endurance and increase fat burning in animal models. It has also been studied for its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it has been investigated for its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases.
Mechanism of Action
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARδ by this compound leads to increased expression of genes involved in lipid metabolism, glucose metabolism, and mitochondrial biogenesis. This results in increased fat burning, improved endurance, and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver. It also increases the expression of genes involved in glucose uptake and utilization in skeletal muscle and adipose tissue. These effects result in improved endurance, increased fat burning, and improved metabolic function.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor. It has been shown to have potent effects on endurance and metabolic function in animal models. However, there are also limitations to using this compound in lab experiments. It has been shown to have potential carcinogenic effects in animal models, which raises concerns about its safety for human use. Additionally, the optimal dosing and administration of this compound for specific experimental purposes have not been fully established.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is to investigate its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, more research is needed to establish the optimal dosing and administration of this compound for specific experimental purposes. Lastly, the safety of this compound for human use needs to be further investigated.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves several steps. The first step is the reaction of 2-chlorophenol with 2,2,2-trifluoroethanol in the presence of potassium carbonate to form 2-chloro-2-(2,2,2-trifluoroethoxy)benzene. The second step is the reaction of 2-chloro-2-(2,2,2-trifluoroethoxy)benzene with 3,4-dimethoxyphenylacetonitrile in the presence of potassium tert-butoxide to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-14-8-7-11(9-15(14)21-2)18-16(19)10-22-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYKUXRTMPGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
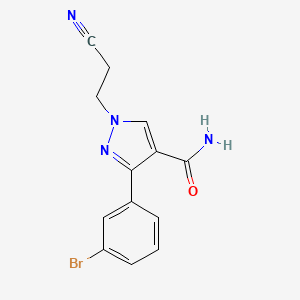

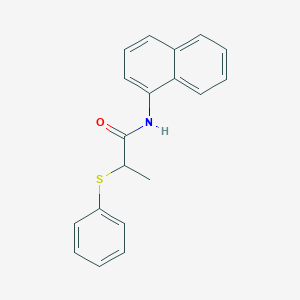
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
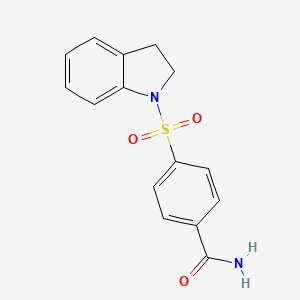
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)
![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)
![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
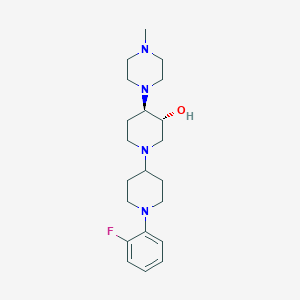
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
